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Introduction

Zorifertinib, also known as AZD3759, is a third-generation epidermal growth factor receptor
(EGFR) tyrosine kinase inhibitor (TKI) specifically designed to penetrate the blood-brain barrier.
[1] It has demonstrated significant clinical activity in the treatment of EGFR-mutated non-small
cell lung cancer (NSCLC), particularly in patients with central nervous system (CNS)
metastases.[2][3] This technical guide provides a detailed overview of the chemical structure,
properties, mechanism of action, and preclinical data for Zorifertinib.

Chemical Structure and Properties

Zorifertinib is a synthetic organic small molecule belonging to the quinazoline class of
compounds.[4] Its chemical structure is characterized by a quinazoline core, which is a
common feature among many EGFR inhibitors.

Chemical Structure

IUPAC Name: [4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-
dimethylpiperazine-1-carboxylate[4]
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SMILES:
C[C@@H]1CN(CCN1C(=0)0C2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)CI)F)OC)C[4]

InChl Key: MXDSJQHFFDGFDK-CYBMUJFWSA-N[4]

Chemical and Physicochemical Properties

A summary of the key chemical and physicochemical properties of Zorifertinib is presented in
the table below.

Property Value Source
Molecular Formula C22H23CIFN503 [4]
Molecular Weight 459.91 g/mol [4]
CAS Number 1626387-80-1 [4]
Aqueous Solubility 0.0696 mg/mL (calculated) [5]
logP 3.66 (calculated) [5]
pKa (Strongest Basic) 7.1 (calculated) [5]
pKa (Strongest Acidic) 13.81 (calculated) [5]

e MedChemExpress Product
Solubility in DMSO =50 mg/mL )
Information

Solubility in Ethanol Not explicitly quantified

Melting Point Not available

Mechanism of Action and Signaling Pathway

Zorifertinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[6] It targets both
wild-type EGFR and, more importantly, the activating mutations commonly found in NSCLC,
such as the L858R substitution in exon 21 and deletions in exon 19. By binding to the ATP-
binding site of the EGFR kinase domain, Zorifertinib blocks the autophosphorylation and
activation of the receptor, thereby inhibiting downstream signaling pathways crucial for tumor
cell proliferation, survival, and metastasis.
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EGFR Signaling Pathway Inhibition

The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and
autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a
cascade of downstream signaling events, primarily through the mitogen-activated protein
kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways. Zorifertinib

effectively blocks these signaling cascades.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b611976?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

PIP2
Zorifertinib (AZD3759)

1
|
Dimerization & |

Autophos] orylati%n Inhlbltlon

I mTOR I

Cell Proliferation,
Survival, Angiogenesis

Click to download full resolution via product page

EGFR Signaling Pathway and Inhibition by Zorifertinib.
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Experimental Protocols
In Vitro Kinase Assay

The inhibitory activity of Zorifertinib against EGFR was determined using a homogenous time-
resolved fluorescence (HTRF) assay.
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Assay Preparation

Prepare 384-well plate

!

Add serial dilutions of Zorifertinib

!

Add EGFR enzyme
(WT or mutant)

!

Add ATP and biotinylated peptide substrate

Kinase Reaction

Incubate at room temperature for 60 min

Detection

Add detection reagents
(Europium-cryptate labeled antibody and XL665-streptavidin)

!

Incubate at room temperature for 60 min

!

Read HTRF signal on a plate reader

Data Analysis
A /

Calculate IC50 values

Click to download full resolution via product page

Workflow for the In Vitro EGFR Kinase Assay.
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Methodology:

Serially diluted Zorifertinib was added to the wells of a 384-well plate.

EGFR enzyme (wild-type or mutant) and a biotinylated peptide substrate were then added.
The kinase reaction was initiated by the addition of ATP.

The plate was incubated at room temperature to allow for phosphorylation of the substrate.

Detection reagents, including a europium-cryptate labeled anti-phosphotyrosine antibody
and streptavidin-XL665, were added.

After another incubation period, the HTRF signal was read on a compatible plate reader. The
signal is proportional to the amount of phosphorylated substrate.

IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

The effect of Zorifertinib on the proliferation of cancer cell lines was assessed using an MTS
assay.

Methodology:

Cancer cells were seeded in 96-well plates and allowed to attach overnight.

The cells were then treated with various concentrations of Zorifertinib or vehicle control.
After a 72-hour incubation period, MTS reagent was added to each well.

The plates were incubated for an additional 1-4 hours to allow for the conversion of the MTS
tetrazolium salt to formazan by metabolically active cells.

The absorbance at 490 nm was measured using a plate reader.

The percentage of cell growth inhibition was calculated relative to the vehicle-treated control
cells, and GI50 values (concentration for 50% growth inhibition) were determined.
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In Vivo Metabolism Study

The metabolic profile of Zorifertinib was investigated in Sprague-Dawley rats.
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Workflow for the In Vivo Metabolism Study.

Methodology:
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o Male Sprague-Dawley rats were housed in metabolic cages for acclimatization.
o Zorifertinib was administered orally at a defined dose.
» Urine and feces were collected at various time points post-dosing.

» Blood samples were also collected to determine plasma concentrations of the parent drug
and its metabolites.

o Samples were processed (e.g., protein precipitation for plasma, homogenization for feces)
and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

o Metabolites were identified and structurally characterized based on their mass spectral data.

Physicochemical Property Determination (General

Protocols)
LogP Determination (Shake-Flask Method):

o A solution of Zorifertinib is prepared in a biphasic system of n-octanol and water (or a
suitable buffer like PBS, pH 7.4).

o The mixture is shaken vigorously to allow for the partitioning of the compound between the
two phases until equilibrium is reached.

e The two phases are separated by centrifugation.

e The concentration of Zorifertinib in each phase is determined using a suitable analytical
method, such as UV-Vis spectroscopy or HPLC.

e The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol
phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration):

» A solution of Zorifertinib is prepared in water or a co-solvent system if solubility is low.
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e The solution is titrated with a standardized solution of a strong acid (e.g., HCI) or a strong
base (e.g., NaOH).

e The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is
added.

 Aftitration curve of pH versus the volume of titrant added is plotted.

e The pKa value is determined from the inflection point of the titration curve, which
corresponds to the pH at which the compound is 50% ionized.

Pharmacokinetics and Pharmacodynamics

Target IC50 (nM) Assay Conditions Source
EGFR (wild-type) 0.3 HTRF Kinase Assay
EGFR (L858R mutant) 0.2 HTRF Kinase Assay
EGFR (exon 19 )

) 0.2 HTRF Kinase Assay
deletion)
PC-9 cells (exon 19 18 Cell Proliferation MedChemExpress
deletion) ' Assay Product Information
H3255 cells (L858R a5 Cell Proliferation MedChemExpress
mutant) ' Assay Product Information

In Vivo Pharmacokinetics (Preclinical)
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Species Dose Route Key Findings Source

Rapid absorption
Rat 2 mg/kg Oral with a Cmax of
0.58 uM at 1.0 h.

Selleck
Good oral Chemicals
Dog - Oral ) o
bioavailability. Product
Information
Selleck
Extensive brain Chemicals
Monkey - - )
penetration. Product
Information
Model Cell Line Treatment Key Findings Source

Significant dose-  Selleck

Brain Metastasis dependent Chemicals
PC-9 15 mg/kg, oral )
Xenograft antitumor Product
efficacy. Information
Conclusion

Zorifertinib (AZD3759) is a potent, orally bioavailable, and CNS-penetrant EGFR-TKI with
significant activity against clinically relevant EGFR mutations. Its favorable pharmacokinetic
profile, particularly its ability to cross the blood-brain barrier, makes it a promising therapeutic
agent for NSCLC patients with brain metastases. The preclinical data summarized in this guide
provide a strong rationale for its clinical development and use in this patient population. Further
research into its long-term efficacy, resistance mechanisms, and potential combination
therapies is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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